molecular formula C18H24N2O2S B6912162 N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxan-4-yl)methanamine

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxan-4-yl)methanamine

Cat. No.: B6912162
M. Wt: 332.5 g/mol
InChI Key: OMBTUFSVIYQOBW-UHFFFAOYSA-N
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Description

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxan-4-yl)methanamine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an oxan-4-yl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-20(11-14-7-9-22-10-8-14)12-15-13-23-18(19-15)16-5-3-4-6-17(16)21-2/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBTUFSVIYQOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)CC2=CSC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxan-4-yl)methanamine typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-methoxyphenyl isothiocyanate with an appropriate amine to form the thiazole core . This intermediate is then reacted with N-methyl-1-(oxan-4-yl)methanamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxan-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the thiazole ring can produce dihydrothiazole derivatives.

Scientific Research Applications

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxan-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxan-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, in particular, is a versatile moiety that contributes to its diverse biological activities and potential therapeutic applications .

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